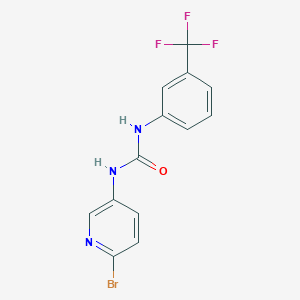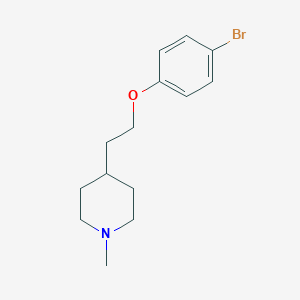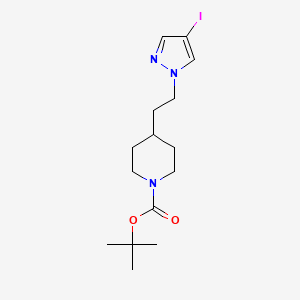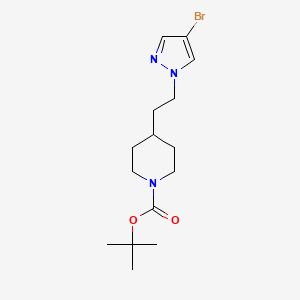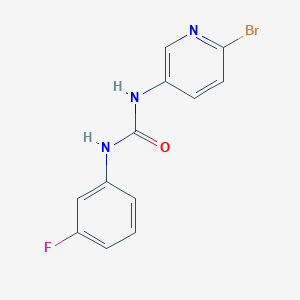
1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea typically involves the reaction of 6-bromopyridine-3-amine with 3-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts (Pd/C) can be used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce amines and isocyanates.
科学研究应用
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound in drug discovery.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
1-(6-Chloropyridin-3-yl)-3-(3-fluorophenyl)urea: Similar structure with a chlorine atom instead of bromine.
1-(6-Bromopyridin-3-yl)-3-(4-fluorophenyl)urea: Similar structure with the fluorine atom on a different position of the phenyl ring.
Uniqueness
1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity, biological activity, and physical properties. These unique features can make it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
1-(6-bromopyridin-3-yl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O/c13-11-5-4-10(7-15-11)17-12(18)16-9-3-1-2-8(14)6-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYHVSMZSQXDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152231.png)
![5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152234.png)
![5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152241.png)
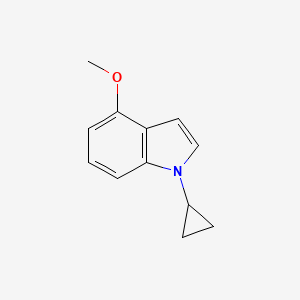
![5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152259.png)
![Methyl 4-((5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate](/img/structure/B8152260.png)
![Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate](/img/structure/B8152267.png)
![6-chloro-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152269.png)
![6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152277.png)
![6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152285.png)
